[(2-Bromo-3-fluorophenyl)methyl]dimethylamine [(2-Bromo-3-fluorophenyl)methyl]dimethylamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13472036
InChI: InChI=1S/C9H11BrFN/c1-12(2)6-7-4-3-5-8(11)9(7)10/h3-5H,6H2,1-2H3
SMILES: CN(C)CC1=C(C(=CC=C1)F)Br
Molecular Formula: C9H11BrFN
Molecular Weight: 232.09 g/mol

[(2-Bromo-3-fluorophenyl)methyl]dimethylamine

CAS No.:

Cat. No.: VC13472036

Molecular Formula: C9H11BrFN

Molecular Weight: 232.09 g/mol

* For research use only. Not for human or veterinary use.

[(2-Bromo-3-fluorophenyl)methyl]dimethylamine -

Specification

Molecular Formula C9H11BrFN
Molecular Weight 232.09 g/mol
IUPAC Name 1-(2-bromo-3-fluorophenyl)-N,N-dimethylmethanamine
Standard InChI InChI=1S/C9H11BrFN/c1-12(2)6-7-4-3-5-8(11)9(7)10/h3-5H,6H2,1-2H3
Standard InChI Key VERLGUXULYJCFS-UHFFFAOYSA-N
SMILES CN(C)CC1=C(C(=CC=C1)F)Br
Canonical SMILES CN(C)CC1=C(C(=CC=C1)F)Br

Introduction

[(2-Bromo-3-fluorophenyl)methyl]dimethylamine is an organic compound characterized by a phenyl ring substituted with bromine and fluorine atoms at the 2 and 3 positions, respectively, linked to a dimethylamine group via a methylene bridge. This compound belongs to the class of aromatic amines and is classified as a halogenated amine due to the presence of bromine and fluorine substituents. Its unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals.

Synthesis Methods

The synthesis of [(2-Bromo-3-fluorophenyl)methyl]dimethylamine typically involves the reaction of 2-bromo-3-fluorobenzyl chloride with dimethylamine. This reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the starting materials.

ReagentRoleReaction Conditions
DimethylamineNucleophileBasic conditions, dichloromethane or toluene solvent
Sodium Hydroxide/Potassium CarbonateBaseNeutralize HCl, reflux conditions
2-Bromo-3-fluorobenzyl chlorideStarting materialReacts with dimethylamine

Chemical Reactions

[(2-Bromo-3-fluorophenyl)methyl]dimethylamine can undergo various chemical reactions, including nucleophilic substitution, oxidation, and reduction.

  • Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or thiolate ions. Common reagents include sodium hydroxide, potassium carbonate, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

  • Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

  • Reduction: If a nitro group is present, it can be reduced to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.

Reaction TypeReagentsProducts
Nucleophilic SubstitutionSodium Hydroxide, ThiolsSubstituted benzylamines
OxidationHydrogen Peroxide, m-CPBAN-oxide derivatives
ReductionSodium Borohydride, Lithium Aluminum HydridePrimary or secondary amines

Biological Activity and Applications

[(2-Bromo-3-fluorophenyl)methyl]dimethylamine is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The compound's interactions with specific molecular targets, such as enzymes or receptors, are enhanced by the presence of bromine and fluorine atoms, which contribute to its electronic properties and potentially influence its pharmacokinetics and pharmacodynamics.

  • Neurological Disorders: Research suggests that compounds with similar structures may exhibit neuroprotective effects or modulate neurotransmitter activity, indicating potential applications in treating conditions like depression or anxiety.

  • Antimicrobial Activity: Preliminary studies have explored the compound's effectiveness against various bacterial strains, suggesting potential use as an antimicrobial agent.

  • Cancer Research: The compound’s unique structure may allow it to target cancer cell pathways, although more research is needed to establish its efficacy in this area.

Application AreaPotential Uses
Neurological DisordersNeuroprotection, neurotransmitter modulation
Antimicrobial ActivityAntibacterial agent
Cancer ResearchTargeting cancer cell pathways

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